molecular formula C10H13N5O2S B12780468 [(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol CAS No. 145913-76-4

[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol

Cat. No.: B12780468
CAS No.: 145913-76-4
M. Wt: 267.31 g/mol
InChI Key: JZWKOFQHPPYKSI-NKWVEPMBSA-N
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Description

Oxathiolan N6-MeA-beta is a compound that features a 1,3-oxathiolane ring structure coupled with an N6-methyladenosine moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the oxathiolane ring and the N6-methyladenosine moiety endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-oxathiolane nucleosides, including Oxathiolan N6-MeA-beta, typically involves the creation of the oxathiolane ring followed by the coupling of this ring with a nucleobase. One common method involves the selective N-glycosylation of carbohydrate precursors at the C-1 position. This process can be carried out using various reagents and catalysts, such as Lewis acids, to achieve stereoselective N-glycosylation .

Industrial Production Methods

Industrial production of 1,3-oxathiolane nucleosides often involves efficient methods for the preparation of the oxathiolane ring and subsequent condensation with a pyrimidine or purine base. These processes can be optimized to produce the compounds as isolated enantiomers, which are crucial for their biological activity .

Chemical Reactions Analysis

Types of Reactions

Oxathiolan N6-MeA-beta can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxathiolane ring and the N6-methyladenosine moiety allows for diverse reactivity under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Oxathiolan N6-MeA-beta include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of peroxides or other oxidizing agents, while reduction reactions may utilize hydrogenation catalysts or metal hydrides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the oxathiolane ring may lead to the formation of sulfoxides or sulfones, while substitution reactions at the N6-methyladenosine moiety can result in various modified nucleosides.

Scientific Research Applications

Oxathiolan N6-MeA-beta has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oxathiolan N6-MeA-beta involves its interaction with specific molecular targets and pathways. The N6-methyladenosine moiety is known to influence various aspects of RNA metabolism, including splicing, translation, and stability . The oxathiolane ring may also contribute to the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Oxathiolan N6-MeA-beta can be compared with other similar compounds, such as:

The uniqueness of Oxathiolan N6-MeA-beta lies in the combination of the oxathiolane ring and the N6-methyladenosine moiety, which provides distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

145913-76-4

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)14-5-15(8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m0/s1

InChI Key

JZWKOFQHPPYKSI-NKWVEPMBSA-N

Isomeric SMILES

CNC1=NC=NC2=C1N(C=N2)[C@@H]3CS[C@@H](O3)CO

Canonical SMILES

CNC1=NC=NC2=C1N(C=N2)C3CSC(O3)CO

Origin of Product

United States

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